molecular formula C31H37NO10 B132740 Pyripyropene A CAS No. 147444-03-9

Pyripyropene A

Katalognummer: B132740
CAS-Nummer: 147444-03-9
Molekulargewicht: 583.6 g/mol
InChI-Schlüssel: PMMQOFWSZRQWEV-RVTXXDJVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyripyropene A is a meroterpenoid compound produced by the fungus Aspergillus fumigatus. It is known for its potent inhibitory activity against acyl-coenzyme A: cholesterol acyltransferase (ACAT), specifically the ACAT-2 isoform. This unique feature makes this compound a promising lead for cholesterol-lowering and anti-atherosclerotic drugs .

Wirkmechanismus

Target of Action

Pyripyropene A (PP-A) is a microbial secondary metabolite that has been identified as a potent insecticidal compound . Its primary targets are sucking pests, such as aphids and whiteflies . These pests cause significant damage to a variety of crops by feeding on plant phloem sap and vectoring a variety of viruses .

Mode of Action

PP-A has a unique chemical structure with 3-pyridyl, α-pyrone, and sesquiterpene moieties . In aphids, exposure to PP-A results in strong disorientation that ultimately leads to death . The compound’s interaction with its targets causes significant changes in the pests’ behavior, leading to their demise .

Biochemical Pathways

PP-A is known to inhibit acetyl-CoA: cholesterol acyltransferase (ACAT), a target of an antilipotropic drug . The inhibition of ACAT by PP-A affects the biochemical pathways involved in lipid metabolism . This disruption of lipid metabolism is likely to contribute to the compound’s insecticidal properties .

Pharmacokinetics

The pharmacokinetics of PP-A involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound has a low eco-toxicological impact and good pharmacokinetics for high efficacy on crops . It has been reported to have a water solubility of 132 ppm and a Log P value of 3.0 , indicating its lipophilic nature, which may influence its bioavailability and distribution within the target organisms .

Result of Action

The result of PP-A’s action is the effective control of aphids and other sucking pests . It exhibits high insecticidal activities against these pests, leading to their death . Furthermore, it has been reported to control aphids well under field conditions .

Action Environment

The action of PP-A is influenced by environmental factors. Although the systemicity from roots and seeds were moderate in field trials, PP-A possessed good systemicity in crops and controlled aphids through some exposure routes . The compound’s efficacy and stability are likely to be influenced by factors such as the type of crop, the presence of other organisms, and environmental conditions .

Biochemische Analyse

Biochemical Properties

Pyripyropene A interacts with the enzyme ACAT2, inhibiting its activity . ACAT2 is responsible for the intracellular esterification of cholesterol . This compound’s interaction with ACAT2 is highly selective, making it a unique tool for studying the role of ACAT2 in cholesterol metabolism .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It exhibits anti-proliferative activity against human umbilical vein endothelial cells . It also reduces total cholesterol levels in plasma and atherosclerotic lesion area in mouse models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ACAT2, inhibiting the enzyme’s activity . This inhibition disrupts the normal process of cholesterol esterification within cells, leading to altered cholesterol metabolism .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, some derivatives of this compound showed higher insecticidal activities against aphids than the original compound . All of the this compound metabolites observed in liver microsomes and plasma markedly decreased ACAT2 inhibitory activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, oral administration of this compound to apolipoprotein E-knockout mice at 10-50 mg/kg per day for 12 weeks can lower the levels of plasma cholesterol and hepatic cholesterol .

Metabolic Pathways

This compound is involved in the cholesterol metabolism pathway, where it interacts with the enzyme ACAT2 . It inhibits ACAT2, disrupting the normal process of cholesterol esterification .

Subcellular Localization

Given its interaction with ACAT2, an enzyme found in the endoplasmic reticulum, it is likely that this compound also localizes to this organelle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The biosynthesis of pyripyropene A involves several key steps:

    Preparation of the non-terpenoid starter unit: This involves the synthesis of a polyketide precursor.

    Prenylation of the non-terpenoid moiety: The polyketide precursor undergoes prenylation to form a prenylated intermediate.

    Epoxidation of the olefin of the prenyl group: The prenylated intermediate is then epoxidized.

    Protonation-initiated cyclization of the prenyl portion: This step involves the cyclization of the epoxidized intermediate.

    Various decorations of the cyclized intermediate: The final steps involve modifications such as hydroxylation and methylation to produce this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using Aspergillus fumigatus. The fermentation broth is then extracted and purified to isolate this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyripyropen A unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Pyripyropen A-Derivate mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Pyripyropen A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Pyripyropen A übt seine Wirkungen aus, indem es das Enzym Acyl-Coenzym A: Cholesterin-Acyltransferase (ACAT) hemmt. Es hemmt insbesondere die ACAT-2-Isoform, die überwiegend in Leber und Darm exprimiert wird. Diese Hemmung verhindert die Veresterung von Cholesterin, wodurch der Cholesterinspiegel im Körper gesenkt wird .

Ähnliche Verbindungen:

Einzigartigkeit: Pyripyropen A ist einzigartig aufgrund seiner selektiven Hemmung der ACAT-2-Isoform, was es zu einem vielversprechenden Kandidaten für cholesterinsenkende Medikamente macht. Seine starke insektizide Wirkung unterscheidet es ebenfalls von anderen ähnlichen Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Pyripyropene A is unique due to its selective inhibition of the ACAT-2 isoform, making it a promising lead for cholesterol-lowering drugs. Its potent insecticidal activity also sets it apart from other similar compounds .

Biologische Aktivität

Pyripyropene A (PPPA) is a meroterpenoid compound derived from the fungus Aspergillus fumigatus FO-1289. It has garnered attention due to its significant biological activities, particularly as an inhibitor of acyl-CoA:cholesterol acyltransferase 2 (ACAT2) and its insecticidal properties. This article explores the biological activity of PPPA, focusing on its mechanisms of action, efficacy in various models, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C₃₁H₃₇NO₁₀ and a molecular weight of 583.24 g/mol. It is characterized by a complex structure that includes a pyridine ring, α-pyrone, and sesquiterpene moieties. The compound is soluble in methanol, ethyl acetate, and chloroform but insoluble in water and hexane .

ACAT Inhibition

PPPA is recognized as a selective inhibitor of ACAT2, an enzyme involved in cholesterol metabolism. The inhibition of this enzyme is crucial for managing cholesterol levels and preventing atherosclerosis. The IC50 values for PPPA demonstrate its potency:

Compound IC50 (µM)
This compound0.058
Pyripyropene B0.117
Pyripyropene C0.053
Pyripyropene D0.268
Pyripyropene E399

PPPA shows remarkable selectivity for ACAT2 over ACAT1, with an IC50 value of 0.07 nM for ACAT2 compared to >80 nM for ACAT1 . This selectivity positions PPPA as a promising candidate for therapeutic applications targeting hypercholesterolemia.

In Vivo Efficacy

In studies involving atherogenic mouse models, PPPA demonstrated significant efficacy in reducing total cholesterol levels and atherosclerotic lesions without adverse side effects . This suggests that PPPA not only inhibits cholesterol synthesis but also may have protective effects against cardiovascular diseases.

Metabolic Pathways

Research has detailed the metabolic pathways of PPPA in various species, including humans, rabbits, rats, and mice. Notably, hydrolysis occurs at specific acetyl residues, which affects the compound's biological activity:

  • Main Hydrolysis Sites :
    • 1-O-acetyl
    • 11-O-acetyl
  • Resistance :
    • 7-O-acetyl residue remains resistant to hydrolysis.

These metabolic characteristics indicate that while PPPA is effective in vitro, its metabolites may exhibit reduced activity compared to the parent compound . Understanding these pathways is vital for developing more stable derivatives with enhanced efficacy.

Insecticidal Properties

Beyond its role in cholesterol metabolism, PPPA exhibits potent insecticidal properties against various pests. Studies have shown that it effectively targets sucking pests such as aphids and whiteflies:

Pest Type Activity Level
WhitefliesHigh
AphidsHigh
Green Peach AphidModerate

This dual functionality makes PPPA a candidate for agricultural applications as an environmentally friendly pesticide .

Case Studies

Several studies have highlighted the biological activity of PPPA:

  • Cholesterol Management : A study demonstrated that PPPA significantly reduced cholesterol levels in atherogenic mouse models, suggesting its potential as an anti-atherosclerotic agent .
  • Insect Control : Research indicated that PPPA was the most active compound against green peach aphids compared to other derivatives tested .
  • Metabolic Stability : Analysis of PPPA's metabolic pathways revealed differences among species, suggesting that human dosing may require lower amounts than those effective in mice .

Eigenschaften

IUPAC Name

[(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37NO10/c1-16(33)38-15-30(5)22-13-24(40-18(3)35)31(6)27(29(22,4)10-9-23(30)39-17(2)34)26(36)25-21(42-31)12-20(41-28(25)37)19-8-7-11-32-14-19/h7-8,11-12,14,22-24,26-27,36H,9-10,13,15H2,1-6H3/t22-,23+,24+,26+,27-,29+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMQOFWSZRQWEV-RVTXXDJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017602
Record name Pyripyropene A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147444-03-9
Record name Pyripyropene A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147444-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyripyropene A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147444039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyripyropene A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,4R,4aR,6S,6aS,12R,12aS,12bS)-4-(acetoxymethyl)-12-hydroxy-4,6a,12b-trimethyl-11-oxo-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,6-diyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyripyropene A
Reactant of Route 2
Reactant of Route 2
Pyripyropene A
Reactant of Route 3
Reactant of Route 3
Pyripyropene A
Reactant of Route 4
Reactant of Route 4
Pyripyropene A
Reactant of Route 5
Reactant of Route 5
Pyripyropene A
Reactant of Route 6
Reactant of Route 6
Pyripyropene A
Customer
Q & A

Q1: What is the primary molecular target of pyripyropene A (PPPA)?

A1: PPPA is a potent and selective inhibitor of acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2). [, , , , , ]

Q2: How does PPPA interact with ACAT2?

A2: PPPA binds to a unique motif within the fifth putative transmembrane domain of ACAT2, specifically interacting with amino acid residues Q492, V493, and S494. This interaction is non-covalent and does not appear to alter the oligomeric structure of the enzyme. []

Q3: What are the downstream consequences of ACAT2 inhibition by PPPA?

A3: ACAT2 inhibition by PPPA reduces intestinal cholesterol absorption and lowers the levels of plasma cholesterol, particularly in chylomicrons, very-low-density lipoproteins (VLDL), and low-density lipoproteins (LDL). It also decreases hepatic cholesterol content and the ratio of cholesteryl oleate to cholesteryl linoleate in VLDL- and LDL-derived cholesteryl esters. These effects collectively contribute to its anti-atherosclerotic activity. [, , , ]

Q4: What is the molecular formula and weight of PPPA?

A4: The molecular formula of PPPA is C31H37NO10, and its molecular weight is 583.63 g/mol. []

Q5: What spectroscopic techniques have been used to elucidate the structure of PPPA?

A5: Nuclear magnetic resonance (NMR) spectroscopy, including various 1D and 2D NMR experiments, has been extensively used for the structure elucidation of PPPA. Additionally, mass spectrometry (MS) has been employed to determine its molecular weight and fragmentation pattern. []

Q6: Does PPPA exhibit any catalytic properties?

A6: PPPA itself does not possess catalytic activity. It acts as an enzyme inhibitor, specifically targeting ACAT2. [, , , , , ]

Q7: What are the potential therapeutic applications of PPPA?

A7: PPPA shows promise as a potential therapeutic agent for treating or preventing atherosclerosis and hypercholesterolemia due to its ability to inhibit ACAT2 and lower cholesterol levels. [, , , ]

Q8: How do modifications to the PPPA structure affect its ACAT inhibitory activity?

A8: Extensive SAR studies have revealed that the pyridine-pyrone moiety of PPPA is crucial for its potent ACAT inhibitory activity. Modifications to this moiety generally lead to a significant decrease in activity. [, ]

Q9: Which structural modifications have been explored to improve the potency and selectivity of PPPA?

A9: Researchers have investigated modifications at the four hydroxyl groups of PPPA, as well as the introduction of 1,11-cyclic acetals. These modifications have yielded derivatives with improved in vitro ACAT inhibitory activity and increased selectivity for ACAT2 over ACAT1. [, ]

Q10: What is the significance of the 7-O-acyl group in PPPA analogs?

A10: The 7-O-acyl group plays a crucial role in the ACAT inhibitory activity of PPPA analogs. For instance, the 7-O-n-valeryl derivative exhibits significantly improved potency compared to PPPA. []

Q11: What is known about the stability of PPPA under various conditions?

A11: While specific stability data for PPPA is limited in the provided research, it's been shown that modifications like the introduction of methanesulfonyl group at the 11-hydroxyl group can increase in vivo efficacy, suggesting potential stability improvements. []

Q12: What is the in vivo efficacy of PPPA in animal models of atherosclerosis?

A12: PPPA has demonstrated significant atheroprotective activity in animal models. In apolipoprotein E knockout (Apoe−/−) mice, oral administration of PPPA lowered plasma cholesterol levels, reduced hepatic cholesterol content, and decreased atherosclerotic lesion areas in the aorta and heart. [, ]

Q13: Has resistance to PPPA or its derivatives been observed?

A14: While resistance to PPPA itself has not been extensively documented in the provided research, studies on afidopyropen, a derivative of PPPA used as an insecticide, have reported the emergence of resistance in whitefly populations. []

Q14: What are the potential mechanisms of resistance to afidopyropen?

A15: Resistance to afidopyropen in whiteflies appears to involve metabolic resistance, particularly through the cytochrome P450 monooxygenase pathway. Synergistic effects with piperonyl butoxide (PBO), a P450 inhibitor, suggest the involvement of these enzymes in detoxification. []

Q15: What tools and resources have been instrumental in PPPA research?

A15: Key tools and resources in PPPA research include:

  • Microbial screening programs: These programs have been crucial in identifying PPPA-producing fungal strains. [, ]
  • Heterologous expression systems: These systems have enabled the production of PPPA and its intermediates in more readily manipulated organisms, facilitating biosynthetic studies. []
  • Chemical synthesis and modification: Synthetic chemistry approaches have been essential for generating PPPA analogs and exploring structure-activity relationships. [, , , , ]
  • In vitro ACAT activity assays: These assays have provided a rapid and efficient method for evaluating the potency and selectivity of PPPA and its derivatives. []
  • Animal models of atherosclerosis: These models, such as Apoe−/− mice, have been invaluable in demonstrating the in vivo efficacy of PPPA in preventing and treating atherosclerosis. [, ]

Q16: What are the key historical milestones in PPPA research?

A18: * Discovery and isolation: PPPA was initially discovered and isolated from the fungus Aspergillus fumigatus FO-1289 during a screening program for novel ACAT inhibitors. []* Identification as an ACAT2-selective inhibitor: PPPA was identified as the first highly selective inhibitor of ACAT2, distinguishing it from other ACAT inhibitors that target both ACAT1 and ACAT2. [, , , , , ]* Demonstration of in vivo efficacy: PPPA demonstrated significant atheroprotective effects in animal models, validating ACAT2 as a therapeutic target for atherosclerosis. [, ]* Development of more potent and selective derivatives: SAR studies have led to the development of PPPA derivatives with enhanced potency and selectivity for ACAT2, further strengthening its therapeutic potential. [, ]

Q17: What are the cross-disciplinary aspects of PPPA research?

A17: PPPA research exemplifies a multidisciplinary approach, drawing upon expertise from various fields, including:

  • Microbiology: Isolation and characterization of PPPA-producing fungal strains. [, ]
  • Natural product chemistry: Isolation, structural elucidation, and chemical modification of PPPA. [, , , , ]
  • Biochemistry: Elucidation of the mechanism of action of PPPA and its interaction with ACAT2. []
  • Pharmacology: Evaluation of the in vitro and in vivo efficacy of PPPA and its derivatives. [, , ]
  • Medicinal chemistry: Design and synthesis of novel PPPA analogs with improved pharmacological properties. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.